molecular formula C28H32N2O5S2 B5449762 3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B5449762
M. Wt: 540.7 g/mol
InChI Key: PHZDUAGNBGNFGL-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds with a five-membered ring containing both sulfur and nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .


Molecular Structure Analysis

The compound contains a thiazolidinone core, a piperidine ring, and a benzyl group. The presence of multiple functional groups suggests that it could interact with various biological targets .


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, including substitutions and additions, depending on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some thiazolidinones act as enzyme inhibitors, while others may interact with cell receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activities of the compound, optimizing its structure for better efficacy or selectivity, and investigating its mechanism of action .

Properties

IUPAC Name

(5E)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5S2/c1-33-22-16-21(17-23(34-2)26(22)35-3)18-24-27(32)30(28(36)37-24)14-11-25(31)29-12-9-20(10-13-29)15-19-7-5-4-6-8-19/h4-8,16-18,20H,9-15H2,1-3H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZDUAGNBGNFGL-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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